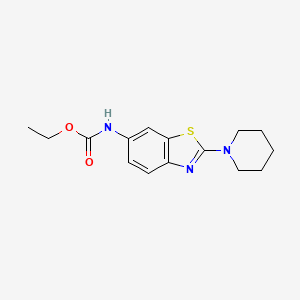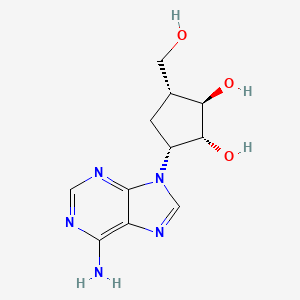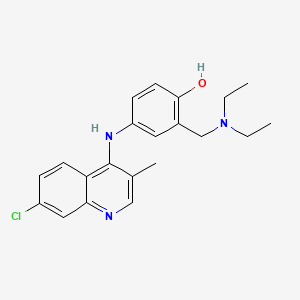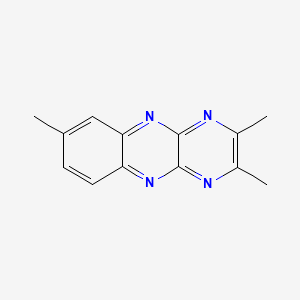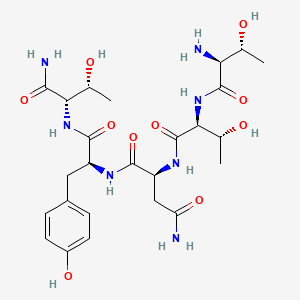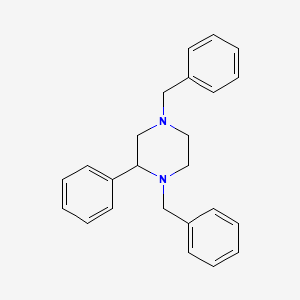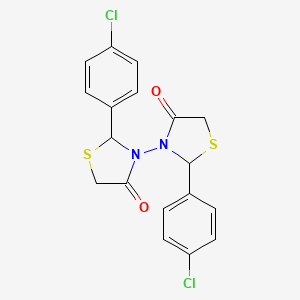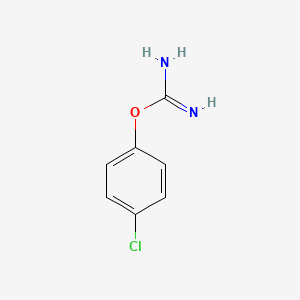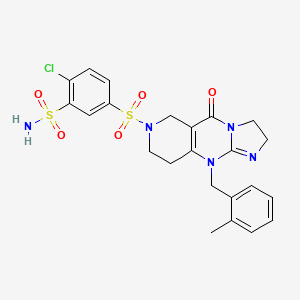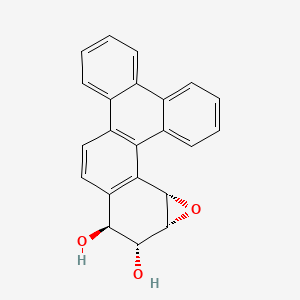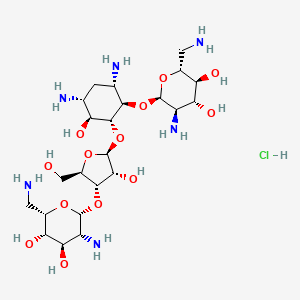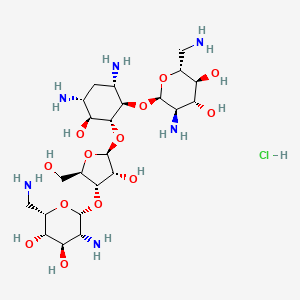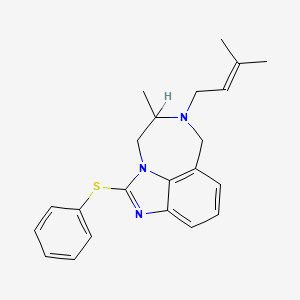
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- is a complex organic compound with a unique structure that includes a fluorophenyl group, an indole moiety, and a hydroxyphosphinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- involves multiple steps. The process typically starts with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic substitution. The hydroxyphosphinyl group is then added via a phosphorylation reaction. The final step involves the formation of the butanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorophenyl group makes it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the hydroxyphosphinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 4-(((1-(4-chlorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
- Butanoic acid, 4-(((1-(4-bromophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
- Butanoic acid, 4-(((1-(4-methylphenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)
Uniqueness
The uniqueness of Butanoic acid, 4-(((1-(4-fluorophenyl)-3-(1-methylethyl)-1H-indol-2-yl)ethynyl)hydroxyphosphinyl)-3-hydroxy-, (3S)- lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
119901-68-7 |
|---|---|
Molekularformel |
C23H23FNO5P |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
(3S)-4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethynyl-hydroxyphosphoryl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C23H23FNO5P/c1-15(2)23-19-5-3-4-6-20(19)25(17-9-7-16(24)8-10-17)21(23)11-12-31(29,30)14-18(26)13-22(27)28/h3-10,15,18,26H,13-14H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 |
InChI-Schlüssel |
DVRZSYZTEHXMHH-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(C[C@H](CC(=O)O)O)O |
Kanonische SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


